1-(4-Methylpyridin-3-yl)ethan-1-amine

Medicinal Chemistry High-Throughput Screening Chiral Pool

1-(4-Methylpyridin-3-yl)ethan-1-amine (CAS 1060805-01-7) is a heterocyclic primary amine building block. It is a substituted pyridine derivative with a methyl group at the 4-position and an ethanamine moiety at the 3-position, possessing a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1060805-01-7
Cat. No. B1427192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyridin-3-yl)ethan-1-amine
CAS1060805-01-7
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(C)N
InChIInChI=1S/C8H12N2/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,9H2,1-2H3
InChIKeyIZVNSBQUTJTRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpyridin-3-yl)ethan-1-amine (CAS 1060805-01-7) Procurement & Chemical Identity Guide


1-(4-Methylpyridin-3-yl)ethan-1-amine (CAS 1060805-01-7) is a heterocyclic primary amine building block . It is a substituted pyridine derivative with a methyl group at the 4-position and an ethanamine moiety at the 3-position, possessing a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . The compound is primarily used as a versatile intermediate in medicinal chemistry and as a ligand precursor in catalysis [1].

Why 1-(4-Methylpyridin-3-yl)ethan-1-amine (1060805-01-7) Cannot Be Replaced by Generic Analogs


Direct substitution of 1-(4-methylpyridin-3-yl)ethan-1-amine with other pyridylamines is scientifically invalid. The compound's specific 4-methyl-3-ethanamine substitution pattern on the pyridine ring creates a unique steric and electronic environment . This distinct substitution pattern, compared to 2-substituted analogs (e.g., 2-aminopyridines), results in a different cLogP of 0.81 , which critically influences solubility, membrane permeability, and receptor-binding orientation . Furthermore, the presence of a chiral center makes the racemic mixture (CAS 1060805-01-7) a distinctly different reagent from its pure enantiomers (e.g., CAS 1213593-23-7 or 1213003-08-7), which have different commercial availabilities, purities, and intended applications .

Quantitative Differentiation of 1-(4-Methylpyridin-3-yl)ethan-1-amine (1060805-01-7) vs. Analogs


Cost-Effective Racemic Mixture vs. Expensive Single Enantiomers for Early-Stage Screening

The racemic mixture (CAS 1060805-01-7) is commercially available at a purity of 95% or higher for a significantly lower cost compared to the single enantiomers . The (S)-enantiomer (CAS 1213593-23-7) is listed with a purity of 97-98% and at a higher price point , while the (R)-enantiomer (CAS 1213003-08-7) is also available at a premium . This economic and purity difference makes the racemate the optimal choice for initial library synthesis and broad biological screening.

Medicinal Chemistry High-Throughput Screening Chiral Pool

Unique Lipophilicity Profile (cLogP 0.81) Compared to Other Pyridine Regioisomers

The predicted cLogP for 1-(4-methylpyridin-3-yl)ethan-1-amine is 0.81 . This value indicates a balanced lipophilicity profile that is distinct from other pyridylamine regioisomers (e.g., 2-substituted or unsubstituted analogs) [1]. While direct cLogP data for all analogs is not compiled here, the 0.81 value provides a specific benchmark for predicting membrane permeability and solubility, which are critical for in vitro and in vivo applications .

Physicochemical Properties Drug Design Medicinal Chemistry

Sterically Demanding 4-Methyl-3-ethanamine Scaffold for Ligand Design

The 4-methyl-3-ethanamine substitution on the pyridine ring provides a sterically distinct environment compared to simpler pyridylamines like 2-aminopyridine or 3-aminopyridine [1]. Patents describe the use of functionalized pyridyl-amines, including this scaffold, as ligands or ligand precursors in catalytic compositions for alkene oligomerization [2]. The methyl group at the 4-position and the ethanamine at the 3-position create a unique chelating angle and steric bulk, which can influence catalyst activity and selectivity [1].

Catalysis Coordination Chemistry Ligand Synthesis

Validated Purity (95%+) and Identity for Reproducible Synthesis

Commercially available 1-(4-methylpyridin-3-yl)ethan-1-amine (CAS 1060805-01-7) is supplied with a certified purity of 95% or higher from multiple vendors . Analytical data, including HPLC and NMR, are often provided upon request to confirm identity and purity . This established quality control differentiates it from custom-synthesized or non-validated material, ensuring consistency and reproducibility in synthetic protocols .

Quality Control Synthetic Chemistry Reproducibility

Application Scenarios for 1-(4-Methylpyridin-3-yl)ethan-1-amine (1060805-01-7)


Early-Stage Medicinal Chemistry Library Synthesis

The racemic mixture (CAS 1060805-01-7) is the preferred starting material for the construction of diverse compound libraries. Its lower cost compared to single enantiomers allows for the efficient exploration of chemical space in high-throughput screening campaigns. The compound's unique substitution pattern provides a novel scaffold for the development of potential kinase inhibitors or GPCR modulators.

Synthesis of Novel Ligands for Transition Metal Catalysis

The compound serves as a key precursor for the synthesis of sterically demanding aminopyridinato ligands [1]. These ligands, when complexed with transition metals, can be employed in alkene oligomerization reactions [2]. The 4-methyl-3-ethanamine substitution pattern is crucial for tuning the steric and electronic properties of the resulting catalyst, influencing its activity and selectivity.

Physicochemical Property Optimization in Lead Development

The cLogP value of 0.81 makes this scaffold a valuable starting point for lead optimization programs aimed at achieving a balance between solubility and membrane permeability. Medicinal chemists can incorporate this core into larger molecules to fine-tune the overall lipophilicity profile, which is critical for improving oral bioavailability and reducing off-target toxicity.

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